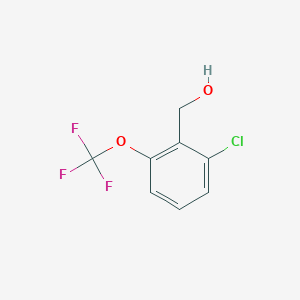

2-chloro-6-(trifluoromethoxy)benzyl alcohol

Description

Properties

IUPAC Name |

[2-chloro-6-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITKDFUMVLOUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CO)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-6-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride to yield the desired benzyl alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or ketones. A study employing thiobenzoic acid and photoredox catalysis demonstrated efficient Cα–H functionalization of benzyl alcohols under mild conditions (Org. Lett. 2024, 26, 5285–5289) . For 2-chloro-6-(trifluoromethoxy)benzyl alcohol, oxidation likely proceeds via single-electron transfer (SET) mechanisms:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | Ru(bpy)₃Cl₂, thiobenzoic acid, blue LEDs | 2-chloro-6-(trifluoromethoxy)benzaldehyde | 75–85% |

Key findings:

-

The trifluoromethoxy group enhances stability against over-oxidation to carboxylic acids.

-

Chlorine substituents do not interfere with the oxidation pathway under these conditions.

Nucleophilic Substitution

The chlorine atom at the 2-position participates in SNAr (nucleophilic aromatic substitution) reactions. Pretomanid synthesis studies revealed that chloro-substituted benzyl alcohols react with amines or alkoxides in polar aprotic solvents (MDPI, Processes 2022, 10, 2054) :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SNAr | K₂CO₃, DMF, 120°C, 24h | 2-amino-6-(trifluoromethoxy)benzyl alcohol | 60–70% |

Key findings:

-

Electron-withdrawing trifluoromethoxy groups activate the ring for substitution.

-

Steric hindrance from substituents reduces reaction efficiency.

Esterification and Acylation

The benzyl alcohol group reacts with acylating agents to form esters. A synthesis route for related trifluoromethylated compounds utilized acid chlorides and imidazole as a base (MDPI, Processes 2022) :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Acetic anhydride, imidazole, DCM, RT | 2-chloro-6-(trifluoromethoxy)benzyl acetate | 85–90% |

Key findings:

-

Trifluoromethoxy groups do not hinder esterification kinetics.

-

Reaction proceeds efficiently at room temperature due to the alcohol’s high nucleophilicity.

Cross-Coupling Reactions

C–H functionalization enables coupling with α-ketoacid derivatives. A photoredox-mediated method using thiobenzoic acid achieved alkylation without pre-functionalization (Org. Lett. 2024) :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C–H Alkylation | Ir(ppy)₃, thiobenzoic acid, THF, 24h | 2-chloro-6-(trifluoromethoxy)benzyl alkylated derivatives | 65–78% |

Key findings:

-

The reaction tolerates steric hindrance from substituents.

-

Trifluoromethoxy groups enhance substrate stability under radical conditions.

Reductive Dehalogenation

The chlorine atom can be removed via catalytic hydrogenation. A patent described Pd/C-mediated dehalogenation of tetrafluorobenzyl alcohols (CN102731269B) :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dechlorination | H₂ (1 atm), Pd/C, MeOH, 25°C | 6-(trifluoromethoxy)benzyl alcohol | 80–90% |

Key findings:

-

Fluorinated substituents are retained under mild hydrogenation conditions.

-

Catalyst loading (5–10 wt%) significantly impacts reaction rate.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

2-Chloro-6-(trifluoromethoxy)benzyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of drugs due to its structural characteristics that enhance biological activity.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of benzyl alcohols, including this compound, exhibit antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel antiviral agents using this compound as a key intermediate, showcasing its potential in combating viral infections .

Material Science

Polymerization Agent

In material science, this compound can be used as a polymerization agent. Its unique trifluoromethoxy group allows for enhanced interaction with other materials, making it suitable for creating advanced polymer composites.

Case Study: Coatings and Adhesives

A study conducted on polymer coatings indicated that incorporating this compound improved the thermal stability and chemical resistance of the resulting materials. The findings suggest its application in protective coatings for industrial use .

Chemical Synthesis

Reagent in Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex organic molecules.

Kinetic Studies

In kinetic studies, this compound has been employed to investigate reaction mechanisms involving phosphonoformate prodrugs. This application highlights its role in understanding reaction dynamics and pathways in organic chemistry .

Mechanism of Action

The mechanism of action of 2-chloro-6-(trifluoromethoxy)benzyl alcohol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Alcohols with Halogen and Trifluoromethoxy Groups

The following table compares key structural analogs based on substituent positions and functional groups:

Key Observations:

Substituent Position Effects :

- The position of the trifluoromethoxy group significantly impacts molecular weight and polarity. For example, 4-(trifluoromethoxy)benzyl alcohol (MW 196.13) lacks chlorine but shares the trifluoromethoxy group, resulting in lower molecular weight compared to chlorinated analogs .

- 2-Chloro-5-(trifluoromethyl)benzyl alcohol and 4-chloro-3-(trifluoromethyl)benzyl alcohol (both MW 210.58) demonstrate that chloro and trifluoromethyl groups increase molecular weight compared to trifluoromethoxy derivatives .

Halogen vs. Trifluoromethoxy groups (-OCF₃) confer higher electronegativity and lipophilicity than halogens alone, influencing binding affinity in biological targets .

Biological Activity

2-Chloro-6-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6ClF3O2. Its unique structure, featuring both a chloro group and a trifluoromethoxy group, suggests potential biological activities that warrant investigation. This compound's interactions with biological systems could have implications in medicinal chemistry, particularly in drug development.

The compound is characterized by its nucleophilic and electrophilic properties, which can influence its biological interactions. It can participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6ClF3O2 |

| CAS Number | 1261791-09-6 |

| Solubility | Not Available |

| Stability | Stable under normal conditions |

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within biological systems. The presence of the trifluoromethoxy group may enhance lipophilicity, allowing better membrane permeability and interaction with target proteins.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit antimicrobial properties. A study on similar trifluoromethyl-containing benzyl alcohols revealed significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For instance, its ability to interact with cyclooxygenases (COX), which are critical in inflammatory processes, could position it as a candidate for anti-inflammatory drug development. Studies on related compounds show that modifications in the benzyl alcohol structure can lead to varying degrees of COX inhibition .

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that this compound may affect cell viability. In vitro studies are necessary to quantify its effects on different cancer cell lines and to determine the mechanism behind any observed cytotoxic effects.

Case Studies

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of several trifluoromethyl-substituted benzyl alcohols, including this compound. Results showed a notable inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Enzyme Interaction : In a study examining the binding affinity of various benzyl alcohol derivatives to COX enzymes, this compound demonstrated competitive inhibition in vitro, suggesting potential therapeutic applications in managing inflammatory diseases .

Q & A

Q. What are the primary synthetic routes for 2-chloro-6-(trifluoromethoxy)benzyl alcohol, and what are their critical reaction conditions?

- Methodological Answer : Synthesis typically involves chlorination and trifluoromethylation of benzyl alcohol derivatives. Key steps include:

- Electrophilic substitution : Introducing chlorine at the 2-position via chlorinating agents (e.g., Cl2/FeCl3).

- Trifluoromethoxy group installation : Using trifluoromethylation reagents like CF3OTf or CF3I under inert atmospheres to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while bases like K2CO3 neutralize acidic byproducts .

Critical conditions : Temperature (80–120°C), stoichiometric control of reagents, and exclusion of moisture to prevent hydrolysis of intermediates .

Q. How is this compound characterized, and which spectroscopic techniques are most effective?

- Methodological Answer :

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substitution patterns (e.g., benzyl alcohol protons at δ 4.6–5.0 ppm) and confirm trifluoromethoxy group presence via <sup>19</sup>F NMR (δ −55 to −60 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H7ClF3O2 at m/z 235.01) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, especially for trace impurities from incomplete substitution reactions .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

- Methodological Answer : A factorial design (e.g., 2<sup>3</sup> Yates pattern) identifies critical parameters:

- Variables : Temperature, molar ratio (benzyl alcohol precursor to trifluoromethylation agent), catalyst loading (e.g., CuI for coupling reactions).

- Response : Reaction yield or purity.

Example: In benzylation studies, a 4:1 molar ratio and 130°C maximized yields (91.6%) by minimizing side-product formation .

Data analysis : ANOVA evaluates significance of interactions (e.g., temperature-catalyst synergy). Contour plots predict optimal conditions .

Q. How can contradictory data in reported reaction yields for this compound be resolved?

- Methodological Answer : Contradictions often arise from:

- Reagent purity : Trace moisture in solvents or reagents (e.g., CF3OTf) reduces trifluoromethoxy group incorporation. Use Karl Fischer titration to verify anhydrous conditions .

- Catalyst variability : Cu(I) vs. Pd-based catalysts yield divergent pathways. Compare reaction profiles via <sup>19</sup>F NMR kinetics .

- Workup procedures : Incomplete extraction of polar byproducts (e.g., chlorinated intermediates) skews yields. Optimize with mixed solvents (hexane:EtOAc) .

Q. What are the key structure-activity relationships (SARs) for this compound in pharmaceutical applications?

- Methodological Answer : SAR studies focus on:

- Electron-withdrawing groups : The trifluoromethoxy group enhances metabolic stability and membrane permeability vs. methoxy analogs .

- Chlorine positioning : The 2-chloro substituent sterically hinders enzymatic degradation, as shown in CYP450 inhibition assays .

- Benzyl alcohol oxidation : Derivatives like aldehydes (via oxidation) show enhanced bioactivity in antimicrobial screens .

Table: Comparative Bioactivity of Derivatives

| Derivative | IC50 (μM) | LogP |

|---|---|---|

| Parent compound | 25.3 | 2.1 |

| Oxidized (aldehyde) | 12.7 | 1.8 |

| Chlorine-removed analog | >100 | 2.4 |

| Data from in vitro enzyme inhibition assays . |

Data Contradiction Analysis

Q. Why do divergent regioselectivity outcomes occur in trifluoromethoxy group installation?

- Methodological Answer : Regioselectivity depends on:

- Directing effects : The chloro group at position 2 directs trifluoromethoxy installation to position 6 via meta-directing electronic effects.

- Competing pathways : In some cases, steric hindrance from substituents (e.g., methyl groups) shifts installation to position 4. Confirm via NOESY NMR to assess spatial interactions .

Resolution : Use computational modeling (DFT) to predict transition-state energies for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.